An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile: Synthesis, Properties, and Applications
Introduction
4-Hydroxy-3-methoxy-5-methylbenzonitrile, also known as 4-cyano-2-methoxy-6-methylphenol, is a polysubstituted aromatic compound belonging to the family of vanillin derivatives. Its structure, featuring a nitrile group, a hydroxyl group, a methoxy group, and a methyl group on a benzene ring, makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of 4-Hydroxy-3-methoxy-5-methylbenzonitrile, grounded in established chemical principles and data from structurally related compounds.
Physicochemical Properties
The physicochemical properties of 4-Hydroxy-3-methoxy-5-methylbenzonitrile are crucial for its handling, reactivity, and potential biological interactions. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₉NO₂ | Calculated |
| Molecular Weight | 163.17 g/mol | Calculated |
| CAS Number | 173900-47-5 | [1] |
| Appearance | Expected to be a solid at room temperature | Analogy to related benzonitriles |
| Melting Point | Not definitively reported; likely higher than related benzaldehydes | Inference |
| Boiling Point | ~313 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, acetone) and sparingly soluble in water. | General solubility of phenolic compounds |
| Purity | Commercially available up to 97% | [1] |
| Storage | Store in a cool, dry place away from light. | Standard for phenolic compounds |
Proposed Synthesis Pathway
A logical and efficient synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile can be envisioned starting from the readily available precursor, creosol (2-methoxy-4-methylphenol). The proposed multi-step synthesis involves electrophilic aromatic substitution and functional group transformation, common and well-understood reactions in organic chemistry.
Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile from Creosol
Step 1: Iodination of Creosol to yield 4-Iodo-2-methoxy-6-methylphenol
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Rationale: To introduce a leaving group at the position para to the hydroxyl group, which will be subsequently replaced by the nitrile group. Iodination is chosen for its regioselectivity and the reactivity of the resulting aryl iodide in cross-coupling reactions. The reaction is typically carried out using an iodine source and an oxidizing agent to generate the electrophilic iodine species.[3][4]
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve creosol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.
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Add sodium iodide (1.1 equivalents) to the solution.
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Slowly add a solution of sodium hypochlorite (household bleach, ~6% solution, 1.2 equivalents) dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Iodo-2-methoxy-6-methylphenol.
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Purify the crude product by column chromatography on silica gel or recrystallization.
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Step 2: Cyanation of 4-Iodo-2-methoxy-6-methylphenol to yield 4-Hydroxy-3-methoxy-5-methylbenzonitrile
-
Rationale: The Rosenmund-von Braun reaction, a well-established method for the synthesis of aryl nitriles from aryl halides, is the method of choice. This reaction typically employs a copper(I) cyanide reagent.[5]
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-Iodo-2-methoxy-6-methylphenol (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.
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Heat the reaction mixture to a high temperature (typically 140-160 °C) and stir for several hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Hydroxy-3-methoxy-5-methylbenzonitrile.
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Caption: Workflow for the synthesis and characterization of the title compound.
Reactivity and Potential Transformations
The chemical reactivity of 4-Hydroxy-3-methoxy-5-methylbenzonitrile is governed by its functional groups.
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Nitrile Group: The nitrile group is a versatile functional handle. It can undergo:
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Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid). [3] * Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (4-aminomethyl-2-methoxy-6-methylphenol).
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Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic compounds.
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be:
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Alkylated/Acylated: Reaction with alkyl halides or acyl halides/anhydrides in the presence of a base will form the corresponding ethers or esters.
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Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, the available positions are already substituted.
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Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity and reactivity.
Potential Applications in Research and Drug Development
While specific biological activities of 4-Hydroxy-3-methoxy-5-methylbenzonitrile have not been extensively reported, its structural similarity to vanillin and other vanilloids suggests potential for various therapeutic applications. Vanillin and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [6]
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Anticancer Research: Vanillin analogues have been shown to inhibit cancer cell migration and induce apoptosis. [6]The nitrile functionality in 4-Hydroxy-3-methoxy-5-methylbenzonitrile could serve as a key interaction point with biological targets or as a precursor for the synthesis of more potent anticancer agents.
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Neuroprotective Agent Development: Some vanilloids exhibit neuroprotective effects. This compound could be explored as a lead structure for the development of agents to treat neurodegenerative diseases.
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Material Science: The rigid, functionalized aromatic structure could be of interest in the synthesis of novel polymers or liquid crystals.
Conclusion
4-Hydroxy-3-methoxy-5-methylbenzonitrile is a valuable, albeit understudied, chemical entity with significant potential as a synthetic intermediate. Its straightforward proposed synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive target for further investigation. The predicted chemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this vanillin derivative in various scientific disciplines. Future research should focus on the experimental validation of its synthesis and properties, as well as a thorough investigation of its biological activities.
References
- Dains, F. B., Magers, A. W., & Steiner, W. L. (1930). THE IODINATION OF PHENOL AND CRESOL ETHERS. Journal of the American Chemical Society, 52(4), 1555-1560.
- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information.
- Noreljaleel, A. E. M., Fadul, H. M. A., van der Westhuizen, J. H., Karim, M. A., Ayuob, S. M. H., & Abualreish, M. J. A. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 64-69.
- Sigma-Aldrich. (n.d.). 4-hydroxy-3-iodo-5-methoxybenzonitrile. Merck.
-
PrepChem. (2023). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum.
-
PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Chemical Synthesis Database. (2023). 4-hydroxy-3-methoxy-5-methylbenzaldehyde.
- ChemicalBook. (n.d.). 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde synthesis.
- The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Hive Chemistry Discourse.
- allschoolabs. (n.d.). 4-hydroxy-3-methoxy-5-methylbenzonitrile - 97%, high purity , CAS No.173900-47-5.
- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Wiley.
- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
- Kyushu University Institutional Repository. (1988). Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- SciELO. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water.
- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- ResearchGate. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxy-5-methylbenzonitrile. Merck.
- MDPI. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil.
- ResearchGate. (2014). Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol.
Sources
- 1. Buy Online - 4-hydroxy-3-methoxy-5-methylbenzonitrile - 97%, high purity , CAS No.173900-47-5 - We Deliver Worldwide [allschoolabs.com]
- 2. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
